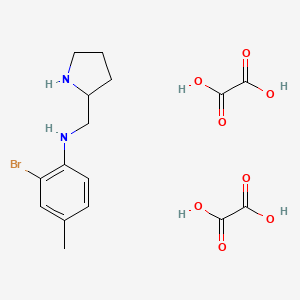

![molecular formula C6H3BrS2 B1286399 3-Bromothieno[3,2-b]thiophene CAS No. 25121-83-9](/img/structure/B1286399.png)

3-Bromothieno[3,2-b]thiophene

Overview

Description

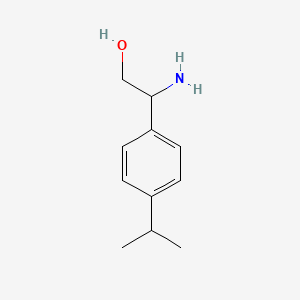

3-Bromothieno[3,2-b]thiophene is an organosulfur compound with the molecular formula C6H3BrS2. It is a colorless to yellow liquid at room temperature and is known for its applications in organic electronics and materials science. This compound is a derivative of thieno[3,2-b]thiophene, where a bromine atom is substituted at the third position of the thiophene ring.

Mechanism of Action

Target of Action

3-Bromothieno[3,2-b]thiophene is a chemical compound used in the synthesis of various organic materials It is often used as a building block in the synthesis of organic semiconductors .

Mode of Action

It is known to participate in various organic reactions, including suzuki coupling . In these reactions, it interacts with other compounds to form new chemical structures.

Biochemical Pathways

It is used in the synthesis of organic semiconductors , which suggests that it may play a role in electronic conduction pathways in these materials.

Result of Action

The result of this compound’s action is the formation of new chemical structures through its participation in various organic reactions. For example, it is used in the synthesis of organic semiconductors , contributing to the properties of the final product.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Exposure to light, air, or heat should be avoided . These conditions help maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

3-Bromothieno[3,2-b]thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atom and sulfur-containing ring structure allow it to form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, by binding to the heme group and altering the enzyme’s function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell . Additionally, this compound may induce oxidative stress by generating reactive oxygen species (ROS), impacting cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For instance, it may inhibit the activity of proteases by forming a covalent bond with the active site serine residue, preventing substrate binding and cleavage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their DNA-binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions but may degrade when exposed to light, heat, or oxidative environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular macromolecules . The compound’s metabolism can affect metabolic fluxes and alter the levels of specific metabolites within the cell. Additionally, this compound may influence the activity of other metabolic enzymes, such as glutathione S-transferases, which play a role in detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method starts with 3,4-dibromothiophene, which undergoes a series of reactions including debromination and ring closure to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron(III) bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[3,2-b]thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products:

Substitution Products: Various substituted thieno[3,2-b]thiophenes.

Coupling Products: Biaryl compounds and extended π-conjugated systems.

Scientific Research Applications

3-Bromothieno[3,2-b]thiophene is widely used in scientific research due to its unique electronic properties. Some of its applications include:

Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic devices.

Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.

Comparison with Similar Compounds

Thieno[3,2-b]thiophene: The parent compound without the bromine substitution.

2-Bromothieno[3,2-b]thiophene: A similar compound with the bromine atom at the second position.

Dithieno[3,2-b2’,3’-d]thiophene: A fused thiophene derivative with extended conjugation.

Uniqueness: 3-Bromothieno[3,2-b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of the bromine atom at the third position enhances its reactivity in substitution and coupling reactions, making it a versatile building block for various applications in organic electronics and materials science .

Properties

IUPAC Name |

6-bromothieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWCQBIKGWTZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559634 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25121-83-9 | |

| Record name | 3-Bromothieno[3,2-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-bromothieno[3,2-b]thiophene in materials science?

A1: this compound serves as a key building block for synthesizing larger conjugated organic materials, specifically tetrathienoacene. [, ] These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), due to their unique electronic and optical properties.

Q2: How has the synthesis of this compound been improved?

A2: Previous methods for synthesizing this compound were limited by low yields. Researchers have achieved improved yields by employing a combination and adaptation of existing methods. [, ] Specifically, a gold(I) chloride-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes leads to the formation of the thieno[3,2-b]thiophene core. [] This, coupled with optimized bromination procedures, allows for a more efficient synthesis of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

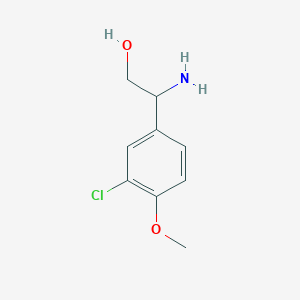

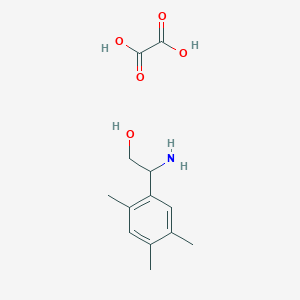

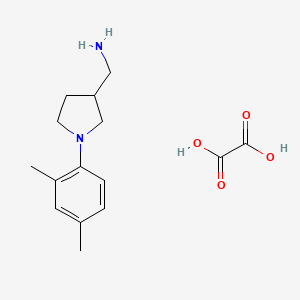

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)

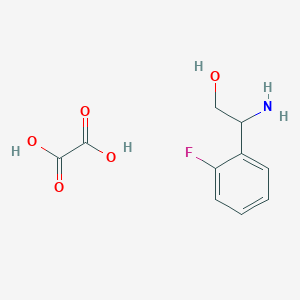

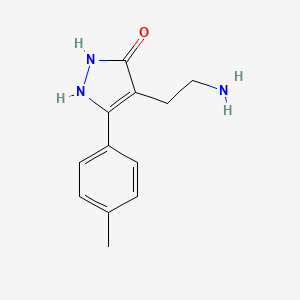

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

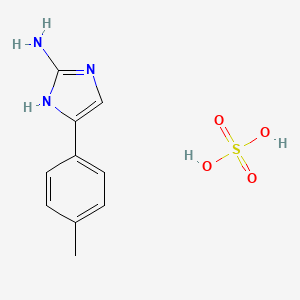

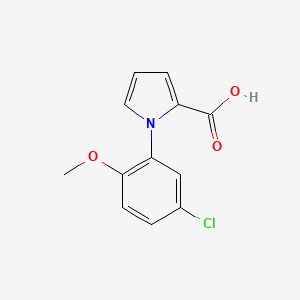

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)